S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate
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Overview
Description
S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate is a compound that belongs to the isoindole family. Isoindoles are heterocyclic compounds that have a fused benzopyrrole ring system. These compounds are known for their diverse biological activities and are found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the reaction of isoindoline derivatives with benzyl halides in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family.
Isoindolinone: An oxidized form of isoindoline.
Phthalimide: Another derivative of isoindoline with different functional groups.
Uniqueness
S-Benzyl 1,3-dihydro-2H-isoindole-2-carbothioate is unique due to its specific benzyl and carbothioate functional groups, which confer distinct chemical and biological properties compared to other isoindole derivatives .
Properties
CAS No. |
61517-15-5 |
---|---|
Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
S-benzyl 1,3-dihydroisoindole-2-carbothioate |
InChI |
InChI=1S/C16H15NOS/c18-16(19-12-13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-17/h1-9H,10-12H2 |
InChI Key |
MWKNLLMXEGPVES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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